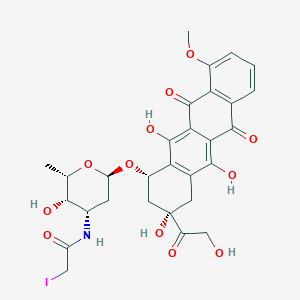![molecular formula C12H12N2O B11829935 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime typically involves the reaction of 4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one: The parent compound without the oxime group.
Cyclopenta[b]indol-1(2H)-one oxime: A similar compound without the methyl group.
Uniqueness
(E)-4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one oxime is unique due to the presence of both the methyl group and the oxime functional group. This combination can lead to distinct chemical reactivity and biological activity compared to similar compounds. The methyl group can influence the compound’s lipophilicity and steric properties, while the oxime group provides a site for further chemical modifications or interactions with biological targets.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
(NZ)-N-(4-methyl-2,3-dihydrocyclopenta[b]indol-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)12-9(13-15)6-7-11(12)14/h2-5,15H,6-7H2,1H3/b13-9- |
Clé InChI |
BCSWFTJJDOFVGP-LCYFTJDESA-N |
SMILES isomérique |
CN1C2=C(/C(=N\O)/CC2)C3=CC=CC=C31 |
SMILES canonique |
CN1C2=C(C(=NO)CC2)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


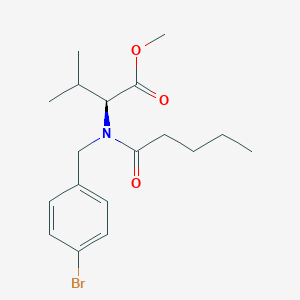
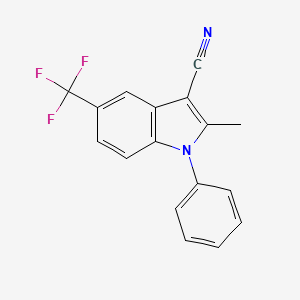

![Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-](/img/structure/B11829866.png)
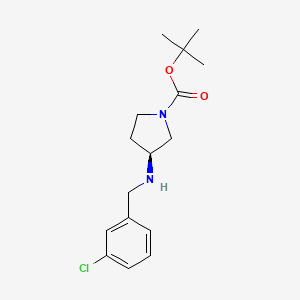
![L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester](/img/structure/B11829869.png)
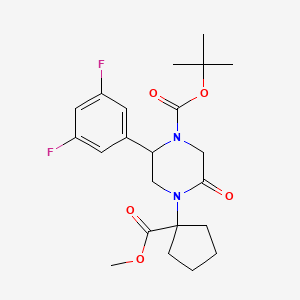
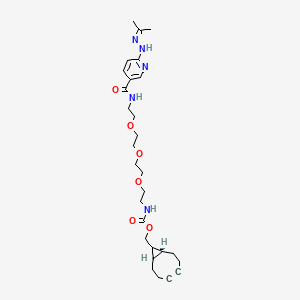
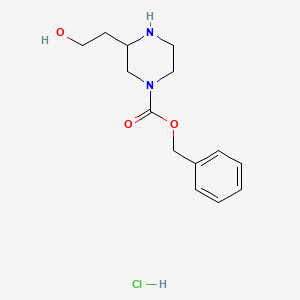

![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B11829913.png)

